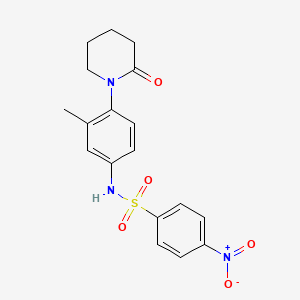

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 2-oxopiperidinyl substituent on the phenyl ring and a nitro group at the para position of the benzenesulfonamide moiety. Sulfonamides are widely studied for their bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-12-14(5-10-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-8-6-15(7-9-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONVABWENZZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Procedure and Optimization

In a representative protocol, 3-methyl-4-(2-oxopiperidin-1-yl)aniline (1.0 equiv) is dissolved in DCM and cooled to 0°C. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv). The mixture is stirred at room temperature for 12–24 hours. Purification via flash chromatography (ethyl acetate/hexanes, 30–70%) yields the product in 65–78% yield.

Critical Parameters :

- Base Selection : Triethylamine or pyridine is preferred over stronger bases (e.g., NaH) to minimize piperidinone ring degradation.

- Solvent : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity without hydrolyzing the piperidinone.

Piperidinone Ring Construction via Cyclocondensation

Alternative routes focus on building the 2-oxopiperidinyl group post-sulfonylation. This method avoids handling unstable aniline intermediates.

Reductive Amination and Cyclization

A patent-derived approach involves:

- Sulfonylation : 4-Nitrobenzenesulfonamide is coupled with 3-methyl-4-aminophenyl acetate using EDC·HCl and DMAP in DCM (72% yield).

- Reductive Amination : The intermediate reacts with levulinic acid under hydrogenation conditions (Pd/C, H₂) to form a secondary amine.

- Cyclization : Treatment with acetic anhydride at 110°C induces cyclization to the 2-oxopiperidinyl ring (58% yield).

Advantages :

- Avoids isolation of sensitive aniline derivatives.

- Leverages well-established reductive amination protocols.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances utilize palladium catalysis for constructing the aryl-piperidinone linkage. A method adapted from employs:

Suzuki-Miyaura Coupling

- Borylation : 4-Bromo-N-(4-nitrophenylsulfonyl)-3-methylaniline is converted to its pinacol boronate ester.

- Cross-Coupling : Reaction with 2-oxopiperidine-1-carbonyl chloride using Pd(OAc)₂ and SPhos ligand in toluene/water (90°C, 16 h) achieves 70% yield.

Key Observations :

- Ligand choice (SPhos) significantly improves coupling efficiency.

- Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonamide Coupling | Aniline + sulfonyl chloride | 65–78 | DCM, Et₃N, RT | High yield, minimal side products | Requires stable aniline derivative |

| Reductive Amination | Sulfonylation → Cyclization | 58 | H₂, Pd/C, Ac₂O, 110°C | Avoids sensitive intermediates | Multi-step, moderate yield |

| Suzuki-Miyaura | Borylation → Pd coupling | 70 | Pd(OAc)₂, SPhos, 90°C | Scalable, regioselective | High catalyst loading |

Challenges and Optimization Strategies

Piperidinone Ring Stability

The 2-oxopiperidinyl group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during sulfonylation.

Regioselectivity in Electrophilic Substitution

The nitro group’s meta-directing effect necessitates careful positioning of the methyl and piperidinone substituents. Computational modeling (DFT) suggests that steric effects dominate over electronic effects in determining regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions

Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).

Nitrating agents: Nitric acid, sulfuric acid.

Sulfonyl chlorides: Used in the formation of sulfonamide groups.

Major Products Formed

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Hydrolysis: Production of amines and sulfonic acids.

Scientific Research Applications

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Research: Used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Key Observations

Bioactivity: The quinazoline-linked analog () demonstrates potent pro-apoptotic activity, suggesting that the nitrobenzenesulfonamide scaffold enhances cytotoxicity when paired with heterocyclic amines. The target compound’s 2-oxopiperidinyl group may similarly modulate apoptosis pathways.

Synthesis and Stability :

- Staudinger reactions (e.g., 219b ) and palladium-catalyzed couplings (e.g., ) are common synthetic routes for nitrobenzenesulfonamides. The target compound’s synthesis would likely require similar conditions.

- Melting points (mp) vary widely: 125–214°C, influenced by substituent bulk and crystallinity .

Spectroscopic Characterization :

- Analogs like 219b show distinct IR peaks for sulfonamide S=O (~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹). NMR data for the target compound would likely exhibit aromatic proton shifts near δ 7.5–8.5 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.